5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of pyrimidines involve various transformations. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Heterocyclic Derivatives Synthesis and Applications
Synthesis and Structural Exploration
Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized, with their structures ascertained by spectral techniques and computational analysis. These compounds, featuring variations in their substituents, were explored for their electronic structures, UV-vis spectroscopic properties, and molecular electrostatic potential, suggesting potential applications in material science and drug design (Ashraf et al., 2019).
Catalytic and Antitumor Activities
Pyrimidine derivatives-based coordination complexes were synthesized and characterized for their structures and properties. These complexes demonstrated catalytic performance in reactions relevant to environmental remediation and exhibited antitumor activities, suggesting their usefulness in medicinal chemistry and environmental science (Lu et al., 2015).
Biological Activities
A variety of pyrimidine derivatives were investigated for their antimicrobial and antifungal activities. Compounds with specific substituents showed promising results against bacterial strains and fungi, indicating their potential in developing new antibacterial and antifungal agents (Alwan et al., 2014).
Electron Transport Layer in Polymer Solar Cells
An n-type conjugated polyelectrolyte featuring a pyrrolo[3,4-c]pyrrole-1,4-dione backbone was synthesized for use as an electron transport layer in inverted polymer solar cells. This study highlights the application of pyrrole-pyrimidine derivatives in improving the efficiency of polymer solar cells, indicating their potential in the field of renewable energy (Hu et al., 2015).
Mechanism of Action
Future Directions
The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9-8-16-13-11(14(21)18(3)15(22)17(13)2)12(9)19-6-4-10(20)5-7-19/h8,10,20H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISJFPOCGQSNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCC(CC3)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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